molecular formula C19H28Cl2N2O6Si B584364 Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate CAS No. 864529-27-1

Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate

Cat. No.: B584364
CAS No.: 864529-27-1
M. Wt: 479.4 g/mol
InChI Key: CFLYOAVJFORAKJ-HZPDHXFCSA-N
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Description

The compound appears to contain a tert-butyldimethylsilyl group , which is often used as a protecting group in organic synthesis . This group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyldimethylsilyl groups can be introduced using reagents like tert-butyldimethylsilyl chloride . Di-tert-butylsilane, another related compound, can be used to synthesize various organosilicon compounds .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of the constituent groups. The tert-butyldimethylsilyl group, for example, has a molecular formula of C6H15Si .

Scientific Research Applications

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) highlights the degradation of persistent organic pollutants. For instance, Qutob et al. (2022) reviewed the degradation of acetaminophen by AOPs, focusing on pathway, by-products, and biotoxicity, and the use of computational methods to predict reactive sites and degradation pathways. This study underscores the relevance of chemical synthesis and modification in environmental applications, particularly in enhancing the degradation of pollutants through specific chemical pathways (Qutob et al., 2022).

Synthetic Phenolic Antioxidants

Liu and Mabury (2020) reviewed the occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs) in the environment. SPAs, like the tert-butyl groups present in the compound , are utilized to prevent oxidation in various products. The study provides insights into the environmental and health implications of widespread SPA use and suggests future directions for research on SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Photosensitive Protecting Groups

Amit, Zehavi, and Patchornik (1974) discussed the application of photosensitive protecting groups in synthetic chemistry, an area where the compound could find relevance. Protecting groups like the tert-butyl(dimethyl)silyl group in the compound are crucial for selective reactions in complex organic syntheses. This review emphasizes the promising future of photosensitive protecting groups in facilitating specific reactions under mild conditions (Amit et al., 1974).

Ionic Liquids and Cellulose Modification

Heinze et al. (2008) reviewed the chemical modification of cellulose using ionic liquids as reaction media, a process potentially relevant to the synthesis and application of complex organic compounds like the one . The study illustrates how ionic liquids facilitate the modification of cellulose, a naturally abundant polymer, under mild conditions, highlighting the versatility of ionic liquids in promoting eco-friendly chemical reactions (Heinze et al., 2008).

Catalytic Kinetic Resolution

Pellissier (2011) discussed the non-enzymatic kinetic resolution of racemic compounds, a method crucial for obtaining enantiopure compounds, which could apply to the synthesis and application of the compound . The review covers the advancements in chiral catalysts for asymmetric reactions, reflecting the importance of stereochemistry in the synthesis of complex organic molecules (Pellissier, 2011).

Mechanism of Action

The mechanism of action would depend on the specific reactions this compound is involved in. As a protecting group, the tert-butyldimethylsilyl group can prevent certain functional groups from reacting until desired .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the use of tert-butyldimethylsilyl groups as protecting groups in organic synthesis , it’s possible that this compound could have applications in the synthesis of complex organic molecules.

Properties

{ "Design of the Synthesis Pathway": [ "1. Protection of the hydroxyl group of the starting material", "2. Alkylation of the protected starting material with 4-nitrophenylpropanol", "3. De-protection of the hydroxyl group", "4. Acetylation of the resulting alcohol", "5. Protection of the amine group", "6. Dichloroacetylation of the protected amine", "7. De-protection of the amine group", "8. Silylation of the resulting alcohol" ], "Starting Materials": [ "4-nitrophenylpropanol", "2,2-dichloroacetyl chloride", "(1S,2R)-3-hydroxy-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propanol", "Acetic anhydride", "tert-Butyl(dimethyl)silyl chloride", "Triethylamine", "Chloroform", "Ethanol" ], "Reaction": [ "1. Protection of the hydroxyl group of (1S,2R)-3-hydroxy-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propanol using tert-Butyl(dimethyl)silyl chloride and triethylamine in chloroform", "2. Alkylation of the protected starting material with 4-nitrophenylpropanol using acetic anhydride and triethylamine in chloroform", "3. De-protection of the hydroxyl group using TBAF in ethanol", "4. Acetylation of the resulting alcohol using acetic anhydride and triethylamine in chloroform", "5. Protection of the amine group using tert-Butyl(dimethyl)silyl chloride and triethylamine in chloroform", "6. Dichloroacetylation of the protected amine using 2,2-dichloroacetyl chloride and triethylamine in chloroform", "7. De-protection of the amine group using TBAF in ethanol", "8. Silylation of the resulting alcohol using tert-Butyl(dimethyl)silyl chloride and triethylamine in chloroform" ] }

CAS No.

864529-27-1

Molecular Formula

C19H28Cl2N2O6Si

Molecular Weight

479.4 g/mol

IUPAC Name

[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate

InChI

InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16-/m1/s1

InChI Key

CFLYOAVJFORAKJ-HZPDHXFCSA-N

Isomeric SMILES

CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl

SMILES

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl

Synonyms

N-[(1R,2R)-2-(Acetyloxy)-1-(O-tert-butyldimethylsilyl)methyl-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide;  N-[(1R,2R)-2-(Acetyloxy)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide.

Origin of Product

United States

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